4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid
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Overview
Description
4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid is an organic compound with the molecular formula C14H13NO3S It is a derivative of benzoic acid, featuring a thiophene ring substituted with a methyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then functionalized with a methyl group and a carboxamide group.
Coupling with Benzoic Acid Derivative: The functionalized thiophene ring is coupled with a benzoic acid derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane complexes.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized thiophene derivatives.
Scientific Research Applications
4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be incorporated into organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport, contributing to the performance of devices like OFETs and OLEDs.
Comparison with Similar Compounds
Similar Compounds
4-(5-methylthiophene-3-carboxamido)benzoic acid: Similar structure but with a different substitution pattern on the thiophene ring.
3-Methyl-2-thiophenecarboxaldehyde: A simpler thiophene derivative with an aldehyde group instead of a carboxamide and benzoic acid moiety.
Uniqueness
4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
4-methyl-3-[(5-methylthiophene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-8-3-5-10(14(17)18)7-11(8)15-13(16)12-6-4-9(2)19-12/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNAJKYHLDPOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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